Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate is a chemical compound with the molecular formula C₁₄H₁₅ClN₂O₂ and a molecular weight of 278.73 g/mol . This compound is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities.
Preparation Methods
The synthesis of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate typically involves the reaction of 4-chloro-2,6,8-trimethylquinazoline-7-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate can be compared with other quinazoline derivatives such as:
4-chloroquinazoline: Lacks the ethyl ester group, leading to different chemical properties.
2,6,8-trimethylquinazoline: Lacks the chloro and ethyl ester groups, affecting its reactivity and applications.
Ethyl 2,6,8-trimethylquinazoline-7-carboxylate: Similar but without the chloro group, leading to different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89200-69-1 |
---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3 |
InChI Key |
IOXRBIVWZPFJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.